5-(2-bromoacetyl)isobenzofuran-1(3H)-one
Overview
Description
5-(2-bromoacetyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a bromoacetyl group attached to the isobenzofuranone core
Scientific Research Applications
5-(2-bromoacetyl)isobenzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoacetyl)isobenzofuran-1(3H)-one typically involves the bromination of an appropriate precursor. One common method involves the reaction of isobenzofuranone with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromoacetyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the bromoacetyl group can yield different products depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can introduce carbonyl or carboxyl groups.
Mechanism of Action
The mechanism of action of 5-(2-bromoacetyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-acetylisobenzofuran-1(3H)-one: Lacks the bromine atom, leading to different reactivity and applications.
5-(2-chloroacetyl)isobenzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
5-(2-iodoacetyl)isobenzofuran-1(3H)-one:
Uniqueness
5-(2-bromoacetyl)isobenzofuran-1(3H)-one is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
5-(2-bromoacetyl)-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUUCUHJPVLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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